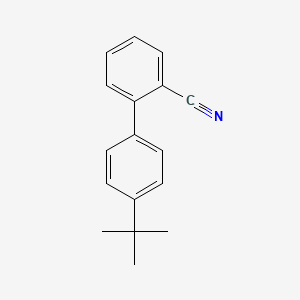

2-(4-tert-Butylphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-17(2,3)15-10-8-13(9-11-15)16-7-5-4-6-14(16)12-18/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZWFFZOFDLGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602504 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192699-49-3 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Tert Butylphenyl Benzonitrile and Analogues

Established Synthetic Routes and Reaction Pathways

The construction of 2-(4-tert-butylphenyl)benzonitrile and its analogues relies on a variety of robust and well-established synthetic methodologies. These methods primarily focus on the formation of the core biphenyl (B1667301) structure, the introduction of the characteristic tert-butyl group, and transformations involving the benzonitrile (B105546) moiety.

Suzuki Coupling Strategies for Biphenyl Core Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds, including the biphenyl core of this compound. youtube.com This palladium-catalyzed reaction involves the coupling of an organoboron species (such as a boronic acid or ester) with an organic halide or triflate. youtube.com The versatility and operational simplicity of the Suzuki coupling make it a highly effective method for creating carbon-carbon bonds. researchgate.net

The general catalytic cycle for the Suzuki coupling proceeds through three key steps:

Oxidative Addition: A palladium(0) complex reacts with the organic halide. youtube.com

Transmetalation: The organic group from the organoboron compound is transferred to the palladium complex. youtube.com

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the palladium(0) catalyst. youtube.com

In a typical synthesis of a biphenyl derivative, an aryl halide is reacted with a phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov

Table 1: Example of Suzuki-Miyaura Cross-Coupling Reaction Conditions

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | 1-bromo-2-cyanobenzene | Source of one phenyl ring |

| Organoboron Reagent | (4-tert-butylphenyl)boronic acid | Source of the second phenyl ring |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, or Water/Ethanol mixtures | Provides the reaction medium |

Friedel-Crafts Alkylation Approaches for tert-Butyl Introduction

The introduction of the tert-butyl group onto the biphenyl scaffold is commonly achieved through Friedel-Crafts alkylation. acs.orgberkeley.edu This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edu

The reaction begins with the formation of a carbocation from the alkyl halide and the Lewis acid. cerritos.edu This carbocation then acts as the electrophile, attacking the electron-rich aromatic ring. For the synthesis of 4,4'-di-tert-butylbiphenyl, biphenyl is reacted with tert-butyl chloride in the presence of a Lewis acid. acs.orgberkeley.edu The use of a less hazardous solvent like dichloromethane (B109758) has been explored as an alternative to more hazardous options like benzene (B151609). acs.org

Table 2: Typical Reagents for Friedel-Crafts Alkylation of Biphenyl

| Reagent | Role |

| Biphenyl | Aromatic substrate |

| tert-Butyl chloride | Alkylating agent |

| Aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃) | Lewis acid catalyst |

| Dichloromethane | Solvent |

It is important to note that the product of Friedel-Crafts alkylation is often more nucleophilic than the starting material, which can lead to overalkylation. cerritos.edu

Cascade Cyclization and Heterocycle Annulation Involving Benzonitrile Moieties

The benzonitrile group in these compounds can participate in cascade cyclization reactions, leading to the formation of complex heterocyclic structures. These reactions often proceed through radical intermediates and provide an efficient pathway to polycyclic systems. acs.orgnih.gov

For instance, gold-catalyzed cascade cyclizations of substrates bearing tethered alkyne moieties can lead to the formation of six-membered N-heterocycles. nih.gov Electrochemical methods have also been developed for radical cascade cyclizations, offering a green and efficient alternative that avoids the use of external oxidants. acs.org These reactions can generate alkyl radicals from starting materials like alkylboronic acids, which then initiate the cyclization cascade. acs.org

Another example involves the treatment of benzannulated enediynyl propargylic alcohols with thionyl chloride, which can induce a sequence of reactions including a C(2)-C(6) cyclization and intramolecular radical-radical coupling. nih.gov

Exploration of Other Coupling Reactions for Aryl-Nitrile Linkages

Beyond the direct synthesis of the biphenyl core, other coupling reactions are crucial for creating and modifying aryl-nitrile linkages. The Chan-Evans-Lam reaction, for example, is a valuable method for forming C-N bonds. researchgate.net

Furthermore, the development of new ligands is expanding the scope of cross-coupling reactions. For instance, benzonitrile-containing ligands have been designed for nickel-catalyzed cross-coupling reactions involving tertiary nucleophiles. nih.gov These ligands can act as electron-acceptors, promoting the desired reductive elimination step in the catalytic cycle. nih.gov

The oxidative cyanation of arenes represents another approach to introduce the nitrile group. This can be achieved through treatment with electrophilic cyanide equivalents and Lewis acids, or via palladium-catalyzed processes. youtube.com

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope. A key area of investigation is the role of single-electron transfer processes.

Investigation of Single-Electron Transfer Mechanisms

Single-electron transfer (SET) is a fundamental step in many radical reactions. In the context of the compounds discussed, SET mechanisms can be initiated by metals or through electrochemical means. libretexts.orgyoutube.com For example, metals like sodium can donate a single electron to an organic molecule, generating a radical anion. libretexts.org

In some nucleophilic substitution reactions, an SET mechanism is proposed where the first step is the transfer of an electron from the nucleophile to the substrate to form a radical anion. youtube.com This is distinct from traditional Sₙ1 and Sₙ2 mechanisms.

The benzonitrile moiety itself can influence reaction mechanisms. Its electron-withdrawing nature can stabilize low-valent metal catalysts and promote key steps in catalytic cycles, such as reductive elimination. nih.gov The investigation of these mechanisms often involves techniques like cyclic voltammetry to probe the redox properties of the reacting species. acs.org

Catalytic Systems in Synthesis of Biphenyl-Benzonitrile Derivatives

The synthesis of biphenyl-benzonitrile derivatives, including this compound, heavily relies on cross-coupling reactions catalyzed by transition metals. These methods are valued for their efficiency in forming the crucial carbon-carbon bond that links the two aromatic rings.

Prominent among these are palladium-catalyzed reactions such as the Suzuki and Negishi couplings. sci-hub.se The Suzuki coupling, which utilizes an organoboron reagent, and the Kumada coupling, which employs a Grignard reagent, are classical methods for creating the biaryl structure. sci-hub.seresearchgate.net For instance, the synthesis of o-tolylbenzonitrile (OTBN), a key intermediate for sartan drugs and an analogue of this compound, is often achieved through these palladium- or nickel-catalyzed couplings. sci-hub.se

Recent advancements have focused on improving catalyst efficiency, stability, and reusability. Palladium nanoparticles have been explored as catalysts, sometimes under microwave conditions or in aqueous media for greener synthesis routes. sci-hub.se Ligand-free palladium-on-carbon (Pd/C) systems have also been used for homocoupling reactions in water. researchgate.net

Beyond palladium, other transition metals have proven effective. Manganese(II) chloride (MnCl₂) has been used to catalyze the cross-coupling between aryl halides and Grignard reagents, offering a rapid and efficient route to OTBN. sci-hub.se Composite catalyst systems, such as Ni(II)/Mn(II), have also been successfully employed. sci-hub.se

A different approach involves the atroposelective synthesis to create axially chiral benzonitriles. One such method uses an N-heterocyclic carbene (NHC) as an organocatalyst to facilitate a dynamic kinetic resolution of racemic 2-arylbenzaldehydes, yielding optically pure benzonitrile products. nih.gov

Interactive Data Table: Catalytic Systems for Biphenyl-Benzonitrile Synthesis

| Catalytic System | Reactants | Key Features | Yield | Reference |

| Pd(OAc)₂/IPr and P(OPh)₃ | Diarylboronic acids and aryl halides | Highly efficient cross-coupling | Excellent | sci-hub.se |

| MnCl₂ | Aryl halides and Grignard reagents | Rapid, proceeds via SRN1 mechanism | 78% | sci-hub.se |

| NiI₂/MnCl₂ | Grignard reagent and benzonitrile | Composite catalyst system | 87% | sci-hub.se |

| NiCl₂(PPh₃)₂/[Bmim]Br | Arylboronic acids and aryl halides | Microwave-assisted Suzuki coupling | 97% | sci-hub.se |

| N-heterocyclic carbene (NHC) | Racemic 2-arylbenzaldehydes and sulfonamides | Atroposelective, dynamic kinetic resolution | 62-99% | nih.gov |

| Palladium salt, copper salt, bidentate ligand | Aromatic compounds (oxidative coupling) | Selective for asymmetrically substituted biphenyls | Not specified | google.com |

Derivatization and Functionalization Strategies

The biphenyl-benzonitrile scaffold serves as a versatile platform for the development of more complex molecules and materials through various derivatization and functionalization strategies.

Incorporation into Polymeric Architectures for Functional Materials

The unique electronic and structural properties of biphenyl moieties make them attractive for inclusion in polymer backbones or as pendant groups. nih.gov The incorporation of biphenyl groups can induce liquid crystalline phases (nematic, smectic) in polymers and can be used to create high-affinity adsorbents for other biphenyl-containing molecules. nih.gov

A common strategy involves the functionalization of biphenyl precursors with polymerizable groups, such as acrylates. For example, biphenyls like 2-phenylphenol (B1666276) and 4-phenylphenol (B51918) can be reacted with acryloyl chloride to form acrylated monomers (e.g., 2-phenylphenolmonoacrylate). nih.gov These monomers can then be copolymerized, often with a diacrylate crosslinker, to produce crosslinked polymers containing biphenyl units. nih.gov

Another powerful technique is Acyclic Diene Metathesis (ADMET) polymerization. rsc.org In this method, biphenyl compounds derived from renewable sources like vanillin (B372448) or eugenol (B1671780) are chemically modified to introduce terminal alkene groups (α,ω-dienes). rsc.org These diene monomers can then undergo ADMET polymerization using various catalysts to form polymers with the biphenyl structure integrated into the main chain. rsc.org For instance, a divinyl compound obtained from divanillin has been polymerized to achieve a molar mass of 30,000 g mol⁻¹ and a high glass transition temperature (Tg) of around 160 °C. rsc.org

Synthesis of Complex Ligand Systems Featuring Biphenyl-Benzonitrile Scaffolds

The biphenyl-benzonitrile framework is a valuable scaffold for designing complex ligands for coordination chemistry. The nitrogen atom of the nitrile group and potential functional groups on the biphenyl rings can act as donor atoms to coordinate with metal ions.

The synthesis of such ligands often involves multi-step processes. For example, a biphenyl-benzonitrile derivative can be elaborated with other heterocyclic systems, such as a 1,2,3-triazole, and further functionalized with groups like piperazine. This was demonstrated in the synthesis of a series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, which were evaluated as inhibitors of the PD-1/PD-L1 protein-protein interaction. nih.gov

Furthermore, the benzonitrile group itself can be part of a larger chelating system. Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are widely used in coordination chemistry. sbmu.ac.ir A biphenyl-benzonitrile structure containing an appropriately positioned amine or aldehyde group could be used to form a Schiff base. These ligands, often featuring N and O donor atoms (e.g., N₂O₂ type), can form stable, square-planar or tetrahedral complexes with transition metals like Cu(II), Ni(II), and Zn(II). sbmu.ac.ir The electronic properties of the biphenyl-benzonitrile scaffold would influence the coordination environment and the properties of the resulting metal complex. sbmu.ac.irnih.gov

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations

The molecular geometry of 2-(4-tert-Butylphenyl)benzonitrile is defined by the spatial relationship between its two phenyl rings. In similar biphenyl (B1667301) compounds, the dihedral angle between the mean planes of the two aromatic rings is a key feature. For instance, in the closely related compound 2-(4-Methylphenyl)benzonitrile, the dihedral angle between the two benzene (B151609) rings is 44.6(7)°. nih.gov This twisted conformation is a common feature in 2-substituted biphenyls, arising from the steric hindrance between the ortho-substituent (the cyano group) and the adjacent phenyl ring. It is expected that this compound would adopt a similar non-planar geometry.

Table 1: Crystallographic Data for the Analogous Compound 2-(4-Methylphenyl)benzonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁N |

| Molecular Weight (Mr) | 193.24 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.6726 (4) |

| b (Å) | 11.4037 (5) |

| c (Å) | 12.2426 (5) |

| Volume (V) (ų) | 1071.18 (9) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 173 |

| Dihedral Angle (°) | 44.6 (7) |

The solid-state architecture of this compound and its analogs is significantly influenced by a variety of weak intermolecular interactions.

π-π Stacking: In many biphenyl and benzonitrile (B105546) derivatives, π-π stacking interactions are a dominant force in the crystal packing. nih.govnih.gov These interactions occur between the aromatic rings of adjacent molecules. For 2-(4-Methylphenyl)benzonitrile, the crystal packing is stabilized by weak π-π stacking with centroid-centroid distances of 3.8172(12) Å and 3.9349(12) Å. nih.gov These interactions often lead to the formation of layered or columnar structures. nih.gov

C-H⋯N Interactions: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming C-H⋯N interactions with hydrogen atoms from neighboring molecules. arkat-usa.org These interactions play a crucial role in stabilizing the crystal lattice of many nitrile-containing compounds, often linking molecules into chains or more complex networks. researchgate.net

While specific data on C-H⋯X and C-Cl⋯π interactions for this exact compound are not available, the principles of these interactions are well-established. C-H⋯X interactions (where X is a halogen) and C-Cl⋯π interactions are known to influence the crystal packing in halogenated aromatic compounds. pyvot.tech The presence of such interactions would depend on the specific substituents present in a given derivative.

Substituents on the biphenyl framework have a profound effect on both the molecular conformation (specifically the dihedral angle) and the resulting solid-state packing. The steric bulk of ortho-substituents is a primary determinant of the dihedral angle. rsc.org For instance, the introduction of bulky groups at the ortho positions of a biphenyl system increases steric repulsion and forces a larger twist between the phenyl rings.

The electronic nature of substituents also plays a role by modifying the strength and nature of intermolecular interactions. For example, electron-withdrawing groups can influence the π-electron density of the aromatic rings, thereby affecting π-π stacking and C-H⋯π interactions. academie-sciences.fr The tert-butyl group on this compound, being a bulky, electron-donating group, will influence the crystal packing by both its steric demands and its participation in weak C-H⋯π interactions. yu.edu.jo

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for analyzing its vibrational properties.

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the connectivity of atoms in a molecule. nih.gov While specific spectral data for this compound were not found, the expected chemical shifts can be predicted based on data from analogous compounds like 4-tert-butylbenzonitrile (B1266226) and other substituted biphenyls.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~1.3 | singlet | Protons of the tert-butyl group. |

| ¹H | ~7.4 - 7.8 | multiplet | Aromatic protons. The exact shifts and coupling patterns would be complex due to the restricted rotation and asymmetry. |

| ¹³C | ~31 | singlet | Methyl carbons of the tert-butyl group. |

| ¹³C | ~35 | singlet | Quaternary carbon of the tert-butyl group. |

| ¹³C | ~118 | singlet | Carbon of the nitrile group. |

| ¹³C | ~125 - 155 | multiple signals | Aromatic carbons. The number and shifts would correspond to the 12 distinct aromatic carbons in the molecule. |

Note: These are estimated values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign the proton and carbon signals and confirm the connectivity between the two phenyl rings and the substituents. researchgate.net

Nitrile (C≡N) Stretch: The most characteristic vibration for this compound is the stretching of the nitrile group. This typically appears as a sharp, intense band in the IR spectrum in the region of 2220-2240 cm⁻¹. mdpi.com Its position can be sensitive to the electronic environment.

Aromatic C-H and C=C Stretches: The aromatic rings will give rise to several characteristic bands. C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings usually appear in the 1450-1600 cm⁻¹ region. nih.gov

tert-Butyl Group Vibrations: The tert-butyl group will have characteristic C-H stretching and bending vibrations. The symmetric and asymmetric C-H stretches occur around 2870-2960 cm⁻¹, and characteristic bending modes are found near 1365 cm⁻¹ (symmetric) and 1390 cm⁻¹ (asymmetric). researchgate.net

A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific absorption bands to particular molecular motions. researchgate.netnih.gov This can provide further confirmation of the molecular structure and insights into the strength of various bonds. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (tert-butyl) | Stretch | 2870 - 2960 |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| tert-Butyl C-H | Bend | 1365 - 1390 |

Electronic Structure and Photophysical Properties

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Electronic State Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to optimize the molecular geometry of nitrile-containing compounds, providing insights into bond lengths, bond angles, and dihedral angles. For instance, in related phthalonitrile (B49051) structures, the carbon-nitrogen triple bond lengths of the nitrile group have been calculated to be between 1.153 Å and 1.156 Å using DFT with various basis sets. researchgate.net These calculations are crucial for understanding the molecule's three-dimensional conformation and its influence on electronic properties.

DFT is also instrumental in analyzing the electronic state of the molecule. The effects of substituents, such as the tert-butyl group in 2-(4-tert-Butylphenyl)benzonitrile, on the geometries, atomic charges, and vibrational frequencies can be systematically studied. nih.gov Such analyses help in understanding how structural modifications can tune the electronic behavior of the parent benzonitrile (B105546) molecule. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. rsc.orgresearchgate.net It allows for the prediction of absorption and emission spectra, providing a direct comparison with experimental spectroscopic data. rsc.orgresearchgate.netresearchgate.net TD-DFT calculations can elucidate the nature of electronic transitions, such as identifying them as (π, π*) transitions with intramolecular charge transfer (ICT) character. nih.gov

For complex molecules, TD-DFT can help to understand the influence of the solvent environment on the excited-state properties. rsc.orgresearchgate.netresearchgate.net By incorporating solvent models into the calculations, it is possible to predict how the polarity of the medium will affect the energy of the excited states and, consequently, the spectroscopic signatures of the molecule. rsc.orgresearchgate.netresearchgate.net However, it is important to be aware of the limitations of TD-DFT, particularly in accurately describing long-range charge-transfer states, which can sometimes lead to an underestimation of excitation energies. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Intramolecular Charge Transfer Pathways)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. taylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical stability, and electrical transport properties. researchgate.net

A smaller HOMO-LUMO gap generally indicates that it is easier for an electron to be excited from the ground state to an excited state. edu.krd This can be correlated with higher chemical reactivity and lower stability. edu.krd In the context of this compound, the distribution of the HOMO and LUMO across the molecule can reveal the pathways for intramolecular charge transfer (ICT). nih.gov For many donor-acceptor systems, the HOMO is localized on the electron-donating part of the molecule, and the LUMO is on the electron-accepting part. The overlap between these orbitals dictates the efficiency of the charge transfer process upon photoexcitation. nih.gov The HOMO-LUMO gap can be tuned by changing the chemical structure, for example, by introducing different substituents. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Data

| Molecule/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Tetrathiafulvalene (Gas Phase) | - | - | 3.872 | edu.krd |

| Tetrathiafulvalene (in CCl4) | - | - | 3.899 | edu.krd |

| Tetrathiafulvalene (in Water) | - | - | 3.984 | edu.krd |

| C24H12 GQD | - | - | 5.043 | researchgate.net |

Natural Bond Orbital (NBO) Analysis for Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, Lewis-like description of the electronic structure of a molecule. nih.govwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about intramolecular delocalization and the stability of the molecule. The strength of these donor-acceptor interactions is quantified by the stabilization energy, E(2).

Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. numberanalytics.comchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as those around lone pairs or pi-systems, and are susceptible to electrophilic attack. chemrxiv.org Conversely, regions of positive potential (blue) are electron-deficient and are targets for nucleophiles. chemrxiv.org

For a molecule like this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group due to its lone pair and the pi-electrons of the triple bond, making it a potential site for interaction with electrophiles. The aromatic rings would also exhibit regions of negative potential above and below the plane of the ring. The MEP can be a good descriptor of substituent effects and has shown a strong linear correlation with Hammett parameters in substituted benzenes. mdpi.comrsc.org

Photophysical Behavior

The photophysical behavior of this compound is expected to be influenced by the interplay of the electron-donating tert-butylphenyl group and the electron-withdrawing benzonitrile moiety. This arrangement is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation.

In related aminobenzonitriles, such as 4-(di-tert-butylamino)benzonitrile, efficient ICT occurs in both nonpolar and polar solvents, leading to the observation of a single ICT fluorescence band. nih.gov This is in contrast to many other N,N-dialkylaminobenzonitriles where ICT is typically only observed in para-substituted derivatives. nih.gov The occurrence of ICT in this compound would likely result in a large excited-state dipole moment and solvatochromic shifts in its fluorescence spectra, where the emission maximum shifts to lower energies in more polar solvents.

Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) of Biphenyl-Benzonitrile Derivatives

The UV-Vis absorption and photoluminescence spectra of biphenyl-benzonitrile derivatives are characterized by transitions involving the π-electron systems of the aromatic rings. In donor-acceptor substituted biphenyls, such as those with an amino group (donor) and a cyano group (acceptor), the absorption spectra are influenced by the substitution pattern. For instance, changing the substitution from a para,para' pattern to an ortho,para' pattern can lead to a bathochromic (red) shift in both absorption and emission spectra. nih.gov This is attributed to the altered electronic communication between the donor and acceptor moieties.

For this compound, the nitrile group (-CN) acts as an electron-acceptor, while the tert-butylphenyl group is a weak electron-donor. The ortho-linkage between the two phenyl rings introduces significant steric hindrance, forcing the rings to adopt a twisted conformation. This twisting reduces the extent of π-conjugation between the rings compared to a more planar analogue. This reduced conjugation would be expected to cause a hypsochromic (blue) shift in the main absorption band compared to a planar equivalent.

The photoluminescence (emission) of such compounds is often characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. This is particularly true for molecules that undergo significant geometric relaxation in the excited state. nih.gov For highly twisted molecules like an ortho,ortho'-substituted biphenyl (B1667301), a significant structural relaxation in the excited state can lead to emissions at longer wavelengths despite the limited conjugation in the ground state. nih.gov

Table 1: Photophysical Data for an Analogous Biphenyl Derivative Data for o,o'-substituted organoboron-based biphenyl (1a) in cyclohexane.

| Property | Value |

| Absorption Maximum (λabs) | 338 nm |

| Emission Maximum (λem) | 545 nm |

| Stokes Shift | 207 nm |

| This table presents data for an analogous compound to illustrate the photophysical properties of a highly twisted biphenyl system. nih.gov |

Intramolecular Charge Transfer (ICT) Processes and Solvatochromic Effects

Many biphenyl derivatives with electron-donating and electron-accepting groups exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In this process, an electron is transferred from the donor part of the molecule to the acceptor part, creating a highly polar excited state. acs.org This ICT character is a fundamental aspect of their photophysics. nih.gov

For a molecule like this compound, the phenyl ring with the electron-donating tert-butyl group serves as the donor, and the benzonitrile moiety acts as the acceptor. The efficiency and nature of the ICT process are strongly dependent on the dihedral angle between the two phenyl rings. acs.orgnih.gov The steric hindrance from the ortho-linkage forces a large dihedral angle, which can influence the electronic coupling between the donor and acceptor parts.

A key indicator of an ICT state is solvatochromism, where the emission wavelength shifts with the polarity of the solvent. The highly polar ICT state is stabilized by polar solvents, which leads to a red shift in the fluorescence spectrum as solvent polarity increases. acs.org This effect is a hallmark of molecules with significant charge separation in the excited state. In some donor-acceptor biphenyls, the fluorescence radiative rate constants show a strong dependence on solvent polarity, which can be explained by an equilibrium between different rotamers (conformers with different twist angles) in the excited state. acs.org

Fluorescence Quantum Yield Determination and Luminescence Mechanisms

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. frontiersin.org For biphenyl-benzonitrile derivatives, Φf is highly sensitive to the molecular structure and environment.

A critical factor influencing the quantum yield in these systems is the degree of twisting between the phenyl rings. Studies on similar systems, such as o-carboranyl luminophores with substituted biphenyl rings, have shown that increasing the dihedral angle between the rings leads to a gradual decrease in emission efficiencies. nih.govresearchgate.net This is because the twisted geometry can promote non-radiative decay pathways, which compete with fluorescence. The radiative decay constant (kr) has been observed to decrease as the dihedral angle increases, highlighting an inverse relationship between structural distortion and radiative efficiency. nih.gov

In some cases, particularly in the solid state or in rigid matrices, non-radiative processes can be suppressed, leading to higher quantum yields. nih.gov For flexible molecules, the luminescence mechanism often involves a competition between radiative decay from the ICT state and non-radiative decay channels facilitated by torsional motions and structural relaxation. acs.org

Table 2: Luminescence Data for Analogous Twisted Biphenyl Systems Data illustrates the relationship between structure and quantum yield.

| Compound Type | State | Fluorescence Quantum Yield (Φf) |

| Planar Restricted D-A Fluorene (B118485) | Solution | ~0.4 - 0.6 |

| Flexible D-A Biphenyl | Solution | ~0.4 - 0.6 |

| Pre-twisted D-A Biphenyl | Nonpolar Solvent | ~0.3 |

| Pre-twisted D-A Biphenyl | Polar Solvent | < 0.03 |

| This table presents data for analogous donor-acceptor (D-A) biphenyls to demonstrate the effect of structural flexibility and solvent on quantum yield. acs.org |

Electrochemical Properties

The electrochemical behavior of this compound is determined by the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These properties can be probed using techniques like cyclic voltammetry.

Cyclic Voltammetry Studies and Determination of Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. For biphenyl derivatives, CV typically reveals oxidation processes associated with the removal of an electron from the HOMO, located on the electron-rich part of the molecule, and reduction processes involving the addition of an electron to the LUMO, on the electron-poor part.

In a molecule like this compound, the oxidation potential would correspond to the removal of an electron from the tert-butylphenyl ring system. The reduction potential would be associated with the addition of an electron to the benzonitrile moiety. The difference between the oxidation and reduction potentials can provide an electrochemical estimate of the HOMO-LUMO gap. For related bipolar fluorene hybrids containing oxadiazole (an acceptor similar to benzonitrile), a reversible oxidation wave corresponding to the donor unit is typically observed. researchgate.net

Table 3: Electrochemical Data for an Analogous Bipolar Compound Data for a fluorene hybrid containing a 2-(4-tert-butylphenyl)-1,3,4-oxadiazole (B5267709) moiety.

| Process | Potential (V vs. Fc/Fc+) |

| First Oxidation (Eox11/2) | 0.60 V |

| This table shows the oxidation potential for a complex molecule containing a structural fragment similar to the title compound, illustrating a typical redox potential for such systems. researchgate.net |

Correlation of Electrochemical Data with Theoretical Electronic Structure Calculations

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules. sphinxsai.comnih.gov These calculations can predict the energies and spatial distributions of the HOMO and LUMO.

There is often a strong correlation between experimentally measured redox potentials and theoretically calculated orbital energies. The oxidation potential is related to the HOMO energy, while the reduction potential is related to the LUMO energy. By comparing the experimental CV data with DFT calculations for a series of related compounds, a linear correlation can often be established. This allows for the prediction of electrochemical behavior and provides a deeper understanding of the electronic effects of different substituents. For example, in studies of organoboron biphenyls, DFT calculations have been used to explain the observed shifts in absorption and emission spectra based on the calculated HOMO-LUMO gaps and orbital distributions, which are directly related to their redox properties. nih.gov Similarly, for porphyrazine derivatives, DFT has been used to analyze energy levels and the localization of frontier orbitals to understand their spectral properties. nih.gov

Advanced Applications in Materials Science and Engineering

Nonlinear Optical (NLO) Materials

Characterization of Reverse Saturable Absorption (RSA) Phenomena via Z-scan Technique

The Z-scan technique is a widely used method to measure nonlinear optical properties of materials, including nonlinear absorption and refraction. ucf.edu In this technique, a sample is moved along the propagation path (Z-axis) of a focused laser beam, and the transmittance of the sample is measured as a function of its position. dtic.mil An "open-aperture" Z-scan, where the entire transmitted beam is collected, is specifically used to determine the nonlinear absorption coefficient. wikipedia.org

Reverse Saturable Absorption (RSA) is a nonlinear optical phenomenon where the absorption of a material increases with increasing laser intensity. dtic.mil This property is highly desirable for applications in optical limiting, which involves protecting sensitive optical instruments and human eyes from high-intensity laser radiation. dtic.mil Materials exhibiting RSA show a characteristic valley in their open-aperture Z-scan transmittance curve at the focal point, indicating reduced transmittance at high input fluences. dtic.milmdpi.com The RSA effect arises when the absorption cross-section of the excited state of a molecule is significantly larger than that of its ground state. dtic.mil

Influence of Molecular Symmetry and Substituent Effects on NLO Response

The nonlinear optical (NLO) response of a molecule is intrinsically linked to its molecular structure, including its symmetry and the nature of its substituents. In the context of biphenyl (B1667301) derivatives, such as 2-(4-tert-Butylphenyl)benzonitrile, these factors play a crucial role in determining the magnitude and nature of the NLO properties.

Molecular symmetry significantly impacts the second-order and third-order NLO responses. For instance, the introduction of push-pull substitution patterns, which involve electron-donating and electron-withdrawing groups on a molecule, can enhance NLO contrasts. nih.gov This strategic placement of substituents can break the centrosymmetry of a molecule, a key requirement for observing second-order NLO effects, and can also influence the third-order susceptibility.

Substituent effects in the biphenyl series have been a subject of detailed kinetic studies. For example, the rates of reactions like piperidinodebromination of substituted bromonitrobiphenyls have been shown to correlate with Hammett constants, providing a quantitative measure of the electronic influence of substituents. rsc.org These studies highlight how different functional groups can alter the electron distribution within the biphenyl system, which in turn affects the molecule's interaction with an applied optical field. While direct studies on the NLO response of this compound with varied substituents are not detailed in the provided results, the principles derived from related compounds suggest that the tert-butyl group (an electron-donating group) and the nitrile group (an electron-withdrawing group) in this molecule are strategically positioned to influence its NLO properties.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where benzonitrile-containing compounds find significant applications. youtube.com The ability of these molecules to self-assemble into ordered structures is fundamental to the creation of novel functional materials. nih.govyoutube.com

The design of self-assembled systems often relies on the precise control of intermolecular interactions. researchgate.net Benzonitrile (B105546) moieties can participate in various non-covalent interactions, making them valuable building blocks for supramolecular architectures. The spontaneous organization of individual molecules into larger, ordered structures is a process driven by interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. youtube.com

Recent research has demonstrated the precise recognition of benzonitrile derivatives by supramolecular macrocycles through co-crystallization methods. nih.gov For example, a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle has been shown to form key-lock complexes with various benzonitrile derivatives, including commercially available drugs. nih.gov This highlights the potential for designing highly specific self-assembled systems based on the benzonitrile fragment.

The benzonitrile group can act as a guest in host-guest complexes with various macrocyclic receptors. These interactions are central to the field of supramolecular chemistry and have applications in areas like drug delivery and sensing. nih.gov Macrocyclic hosts, such as cyclodextrins and calixarenes, have cavities that can encapsulate guest molecules, leading to changes in their physical and chemical properties. oatext.comrsc.org

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are known to form inclusion complexes with a wide variety of guest molecules. oatext.commdpi.com The formation of these complexes can enhance the solubility and bioavailability of the guest molecule. nih.gov The interactions within these complexes are typically driven by hydrophobic interactions, although other forces like van der Waals and dipole-dipole interactions can also be involved. oatext.com While specific studies on the inclusion of this compound within macrocyclic receptors are not detailed in the search results, the general principles of host-guest chemistry suggest that the phenyl and tert-butyl groups of the molecule could be encapsulated within a suitable macrocyclic host.

Thermo- and pressure-sensitive materials are a class of "smart" materials that respond to changes in temperature or pressure. nih.gov The coordination of solvent molecules, including benzonitrile, to metal centers in coordination complexes can be influenced by these external stimuli, leading to reversible structural and property changes.

A study on a heterometallic Au(I)···Pb(II) complex with a benzonitrile solvate demonstrated that increasing pressure or lowering temperature induces the coordination of the benzonitrile molecule to the lead center. nih.gov This coordination change is reversible and significantly affects the material's emissive properties. nih.gov Such phenomena are of great interest for the development of innovative smart materials and engineering devices. nih.gov The ability to switch the coordination "on" and "off" using external stimuli opens up possibilities for applications in sensors and molecular switches.

Chemical Sensor Development

The unique electronic and photophysical properties of benzonitrile derivatives make them promising candidates for the development of chemical sensors. acs.org Fluorescent chemosensors, in particular, have gained significant attention due to their high sensitivity, selectivity, and rapid response times. nih.govrsc.org

The design of fluorescent chemosensors often involves integrating a recognition unit (receptor) with a signaling unit (fluorophore). acs.org The benzonitrile moiety can be part of either the receptor or the fluorophore, or it can influence the properties of the sensor through its electronic effects. For example, benzonitrile-based compounds have been investigated for their dual emission and thermally activated delayed fluorescence (TADF) properties, which are highly relevant for sensing applications. acs.org

Fluorescent sensors can operate through various mechanisms, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT). acs.org The interaction of the sensor with a specific analyte triggers a change in its fluorescence signal (e.g., enhancement, quenching, or a ratiometric shift), allowing for the detection and quantification of the analyte. rsc.org While specific applications of this compound as a chemical sensor are not explicitly detailed, the broader research on benzonitrile-containing fluorescent chemosensors for detecting ions and other species indicates the potential of this class of compounds in sensor development. nih.gov

Principles of Fluorescence Quenching Sensors Based on Benzonitrile Derivatives

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore (a fluorescent molecule) due to a variety of molecular interactions with another chemical species, known as a quencher. This phenomenon is the basis for developing highly sensitive chemical sensors. Benzonitrile derivatives can act as key components in such sensors, either as the fluorophore or as a part of a larger system that interacts with analytes.

The primary mechanisms through which fluorescence quenching occurs are dynamic (collisional) quenching and static quenching. youtube.com

Dynamic Quenching: This occurs when the excited-state fluorophore collides with a quencher molecule. youtube.com This interaction leads to the non-radiative decay of the fluorophore back to its ground state, thus preventing the emission of a photon. The rate of dynamic quenching is dependent on the concentration of the quencher and is typically described by the Stern-Volmer equation. Common quenchers that operate via this mechanism include molecular oxygen and halide ions. youtube.comnih.gov

Static Quenching: In this mechanism, the fluorophore and the quencher form a non-fluorescent complex on the ground state. youtube.com This complex, when excited, returns to the ground state without emitting light. The formation of this ground-state complex reduces the population of active fluorophores available for excitation.

Two critical photophysical processes that often govern fluorescence quenching in sensor design are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore is covalently linked to a quencher moiety, which acts as an electron donor or acceptor. In the "off" state, excitation of the fluorophore leads to an electron transfer between the fluorophore and the quencher, a non-radiative process that quenches fluorescence. researchgate.net Upon interaction with a target analyte, the electron-donating or -accepting ability of the quencher is altered, disrupting the PET process and "turning on" the fluorescence. The benzonitrile group, with its electron-withdrawing nature, can facilitate such electron transfer processes, making its derivatives suitable for designing PET-based sensors.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two different chromophores, a donor and an acceptor. ossila.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. In a FRET-based sensor, a change in the distance or orientation between the donor and acceptor upon analyte binding leads to a change in the FRET efficiency, resulting in a detectable change in fluorescence emission.

The table below summarizes the key fluorescence quenching mechanisms.

| Quenching Mechanism | Description | Key Characteristics |

| Dynamic (Collisional) Quenching | De-excitation of the fluorophore upon collision with a quencher molecule. youtube.com | Dependent on quencher concentration and temperature; follows Stern-Volmer kinetics. nih.gov |

| Static Quenching | Formation of a non-fluorescent ground-state complex between the fluorophore and quencher. youtube.com | Reduces the effective concentration of the fluorophore; not dependent on temperature. |

| Photoinduced Electron Transfer (PET) | Non-radiative de-excitation via electron transfer between the fluorophore and a linked quencher. researchgate.net | Can be modulated by analyte binding, leading to a "turn-on" or "turn-off" response. |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from an excited donor fluorophore to a ground-state acceptor chromophore. ossila.com | Highly sensitive to the distance and orientation between donor and acceptor. |

Design Considerations for Fluorescent Probes and Imaging Agents

The design of effective fluorescent probes and imaging agents based on molecules like this compound requires careful consideration of several molecular and photophysical parameters. The goal is to create a molecule that exhibits a significant and selective change in its fluorescence properties upon interaction with a specific target.

Key design considerations include:

Fluorophore-Receptor System: A probe typically consists of a signaling unit (the fluorophore) and a recognition unit (the receptor) that selectively binds to the target analyte. In the context of this compound, the biphenylbenzonitrile core could serve as the fluorophore, while functional groups could be introduced to act as receptors for specific ions or molecules.

Mechanism of Action: The choice of quenching or enhancement mechanism (e.g., PET, FRET, ICT - Intramolecular Charge Transfer) is crucial. For instance, designing a PET-based probe would involve linking an electron-rich or electron-poor moiety to the benzonitrile structure that can interact with the target.

Photophysical Properties: The probe should ideally have a high fluorescence quantum yield (in its "on" state), a large Stokes shift (the difference between the absorption and emission maxima) to minimize self-quenching, and excitation/emission wavelengths that are compatible with available instrumentation and avoid interference from biological autofluorescence.

Selectivity and Sensitivity: The probe must exhibit a high affinity and selective response to the target analyte over other potentially interfering species. The sensitivity is determined by the magnitude of the fluorescence change upon analyte binding.

Biocompatibility and Stability: For biological imaging applications, the probe must be non-toxic, water-soluble, and stable under physiological conditions. The bulky and hydrophobic tert-butyl group in this compound might enhance its solubility in non-polar environments or lipid membranes, a property that can be exploited for specific cellular imaging.

The table below outlines crucial design considerations for fluorescent probes.

| Design Parameter | Consideration | Relevance to this compound |

| Signaling Unit (Fluorophore) | Must possess favorable photophysical properties (e.g., high quantum yield, photostability). | The biphenylbenzonitrile core offers a conjugated system capable of fluorescence. |

| Recognition Unit (Receptor) | Must selectively bind the target analyte. | Functional groups can be chemically attached to the biphenyl rings to target specific analytes. |

| Sensing Mechanism | The chosen mechanism (PET, FRET, ICT) dictates the nature of the fluorescence response. | The electron-withdrawing nitrile group is well-suited for PET-based sensor design. |

| Wavelength | Excitation and emission wavelengths should be optimized to reduce background noise and for deep tissue penetration in biological imaging. | The conjugation of the biphenyl system can be extended to tune the operating wavelengths. |

| Solubility and Stability | The probe must be soluble and stable in the intended medium (e.g., aqueous solutions for biological applications). | The tert-butyl group can influence solubility and interactions with cellular membranes. |

Emerging Research Directions and Future Perspectives

Development of Novel Derivatives with Tunable Electronic and Optical Properties

A significant avenue of ongoing research is the synthesis of novel derivatives of 2-(4-tert-Butylphenyl)benzonitrile to precisely control their electronic and optical characteristics. The tert-butyl group is known to enhance the solubility of organic molecules in common solvents, a crucial feature for solution-based processing of electronic devices. mdpi.com The core biphenyl (B1667301) structure and the electron-withdrawing nitrile group provide a versatile scaffold for chemical modification.

Researchers are exploring the introduction of various electron-donating and electron-accepting groups at different positions on the biphenyl rings. The goal is to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the energy gap is critical for optimizing the performance of materials in applications such as Organic Light-Emitting Diodes (OLEDs). For instance, studies on other benzonitrile (B105546) derivatives have shown that strategic placement of functional groups can lead to materials with properties like Thermally Activated Delayed Fluorescence (TADF), which enhances the efficiency of OLEDs. rsc.orgrsc.org

By systematically altering the molecular structure, scientists aim to create a library of compounds with a spectrum of properties. For example, adding carbazole or phenoxazine units, which are strong electron donors, could shift the emission color towards the blue region of the spectrum, which is highly sought after for display and lighting applications. rsc.org The resulting photophysical properties, such as absorption and emission wavelengths, can be tailored for specific optoelectronic applications.

Table 1: Potential Modifications and Their Expected Impact on Properties

| Modification Strategy | Target Property | Potential Application |

| Attaching electron-donating groups (e.g., carbazole) | Lower LUMO, tunable emission | Blue OLEDs rsc.org |

| Introducing electron-withdrawing groups (e.g., nitro) | Lower HOMO, enhanced electron transport | Electron-transport layers, Perovskite Solar Cells rsc.org |

| Extending π-conjugation (e.g., adding phenyl rings) | Red-shifted absorption/emission | Organic photovoltaics, near-infrared emitters |

| Altering substitution patterns | Control solid-state packing and morphology | Improved charge mobility in thin films |

Advanced Computational Modeling for Predictive Material Design and Optimization

Computational modeling has become an indispensable tool for accelerating the design of new functional materials. researchgate.net Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being employed to predict the structural, electronic, and optical properties of this compound and its potential derivatives before their synthesis. researchgate.netespublisher.com

These computational methods allow researchers to:

Predict Molecular Geometries: Optimize the three-dimensional structure of the molecules to understand their stability and potential for intermolecular interactions. espublisher.com

Calculate Electronic Properties: Determine HOMO/LUMO energy levels, electron distribution, and ionization potentials, which are crucial for predicting charge injection and transport capabilities. espublisher.comresearchgate.net

Simulate Optical Spectra: Predict absorption and emission wavelengths, helping to screen candidates for specific colors in OLEDs or for optimal light absorption in solar cells. espublisher.com

Investigate Intermolecular Interactions: Model how molecules pack in the solid state, which significantly influences charge mobility and device performance.

For example, DFT studies on substituted benzonitriles and related molecules have successfully correlated the nature of substituent groups with the resulting electronic band gaps and charge transfer characteristics. researchgate.netnih.gov By applying these methods to derivatives of this compound, scientists can create a virtual library of compounds and identify the most promising candidates for synthesis, saving significant time and resources. This predictive approach enables a more targeted and efficient discovery process for next-generation materials. researchgate.net

Table 2: Computationally Predicted Properties of Hypothetical Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Max. Absorption (nm) |

| This compound | -5.8 | -2.1 | 3.7 | ~300 |

| Derivative A (with Donor Group) | -5.5 | -2.0 | 3.5 | ~320 |

| Derivative B (with Acceptor Group) | -6.1 | -2.5 | 3.6 | ~310 |

| Derivative C (Extended Conjugation) | -5.7 | -2.4 | 3.3 | ~350 |

| Note: These values are illustrative and based on general trends observed in computational studies of similar organic molecules. |

Integration into Hybrid Organic-Inorganic Systems for Enhanced Functionality

A rapidly growing area of materials science is the development of hybrid organic-inorganic systems, which combine the advantages of both material classes. rsc.org Organic-inorganic hybrid perovskites, for example, have shown remarkable performance in solar cells. youtube.com Research is now exploring the integration of organic molecules like this compound into these hybrid structures to enhance their properties and stability.

The nitrile group of the molecule can coordinate with metal ions in inorganic components, while the bulky tert-butylphenyl moiety can influence the morphology and crystallinity of the hybrid material. In perovskite solar cells, organic molecules can be used as additives or passivating agents to reduce defects at the surface and grain boundaries of the perovskite film. rsc.org This passivation leads to reduced charge recombination and improved device efficiency and longevity. For example, 4-tert-butylpyridine, a molecule with a similar tert-butyl group, has been investigated as an additive in perovskite solar cells to improve performance. scispace.comresearchgate.net

The integration of this compound could offer several benefits:

Defect Passivation: The nitrile group could interact with under-coordinated lead ions in lead-halide perovskites, neutralizing charge traps. rsc.org

Moisture Resistance: The hydrophobic nature of the tert-butyl group could help repel water molecules, improving the environmental stability of moisture-sensitive perovskite films. researchgate.net

Morphology Control: The presence of this relatively large organic molecule during film formation could influence crystal growth, potentially leading to larger grains and fewer defects. researchgate.net

These hybrid systems are not limited to perovskites. Other potential applications include integration with inorganic quantum dots to create hybrid light-emitting materials or with metal oxides for use in transistors and sensors. rsc.orgelsevierpure.com

Exploration of New Applications in Diverse Fields of Functional Materials

While initial interest in benzonitrile derivatives has been strong in the field of OLEDs, the unique combination of properties in this compound opens doors to a wider range of applications.

Organic Photovoltaics (OPVs): As a component in either the donor or acceptor material, its electronic properties can be tuned to optimize the energy level alignment for efficient charge separation at the donor-acceptor interface.

Organic Field-Effect Transistors (OFETs): The rigid biphenyl core is conducive to forming ordered molecular packing, which is essential for efficient charge transport in the transistor channel. The tert-butyl group can improve processability, allowing for the fabrication of thin films via solution-based methods like spin-coating or printing. mdpi.com

Sensors: The aromatic rings and the polar nitrile group can interact with specific analytes, leading to a detectable change in optical or electrical properties. This could be exploited for the development of chemical sensors.

Non-linear Optical (NLO) Materials: Molecules with significant charge asymmetry, which can be induced by modifying the benzonitrile structure, can exhibit NLO properties. Such materials are valuable for applications in photonics and optical communications. researchgate.net

The exploration of these diverse applications is a key future perspective. As researchers gain a deeper understanding of the structure-property relationships in this class of compounds, this compound and its derivatives could become fundamental building blocks in a variety of advanced functional materials and devices. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-(4-tert-Butylphenyl)benzonitrile in laboratory settings?

A common method involves bromination of o-cyanotoluene to yield 2-(bromomethyl)benzonitrile, followed by a Wittig reaction with 4-tert-butylbenzaldehyde. The reaction requires an aprotic solvent (e.g., DMF) and reflux conditions. Isomeric byproducts (e.g., trans vs. cis) may form, necessitating separation via silica gel chromatography . Optimizing stoichiometry and reaction time improves yield (typically 40–60% for isomers) .

Q. How should researchers characterize the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions via chemical shifts (e.g., tert-butyl protons at ~1.3 ppm, benzonitrile protons at ~7.5–8.0 ppm).

- HPLC : For purity assessment (>98% purity achievable via column chromatography) .

- Mass spectrometry : To verify molecular weight (e.g., [M+H]+ at m/z 263.2). Cross-referencing with CAS 192699-49-3 ensures identity .

Q. What safety protocols are critical when handling this compound?

While no specific GHS hazards are reported, standard precautions apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in a dry, cool environment (room temperature) to prevent degradation.

- Dispose of waste via approved chemical disposal protocols. Emergency contacts include Infotrac (1-800-535-5053) .

Advanced Research Questions

Q. How does this compound perform in thermally activated delayed fluorescence (TADF) applications?

The compound serves as a core unit in dendron-based TADF emitters. By attaching flexible dendrons via catalyst-free aromatic nucleophilic substitution, researchers achieve aggregation-induced emission (AIE) with high photoluminescence quantum yields (PLQY >80%). Adjusting dendritic bulkiness (e.g., tert-butyl groups) reduces intermolecular quenching, enhancing electroluminescence efficiency in OLEDs .

Q. What strategies resolve data contradictions in isomer separation during synthesis?

Isomeric mixtures (e.g., trans vs. cis styryl derivatives) arise from Wittig reactions. To address this:

- Chromatographic optimization : Use gradient elution with hexane/ethyl acetate to resolve isomers.

- Crystallization : Leverage solubility differences in ethanol/water mixtures.

- Spectroscopic tracking : Monitor reaction progress via UV-Vis to identify isomer-dominated phases .

Q. Can this compound interact with biological targets?

While not directly studied, structurally similar benzonitriles (e.g., ferrocene derivatives) exhibit binding with radicals (e.g., DPPH) via spectrophotometric assays. For this compound, evaluate:

- Binding constants : Use UV-Vis titration to quantify interactions with proteins/enzymes.

- Electrochemical profiling : Cyclic voltammetry to assess redox activity linked to tert-butyl/cyano groups .

Q. How do solvent polarity and temperature affect the compound’s stability in reaction media?

Experimental data suggest:

- Polar solvents : Enhance solubility (e.g., DMF, THF) but may accelerate hydrolysis of the nitrile group under acidic/basic conditions.

- Temperature : Prolonged heating (>100°C) in protic solvents (e.g., methanol) risks nitrile degradation. Stability tests via TGA/DSC are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.